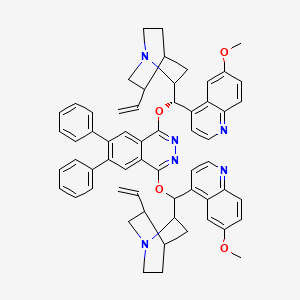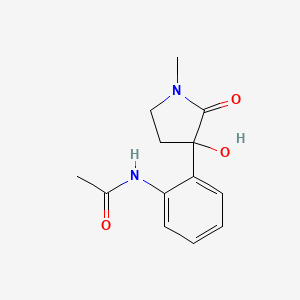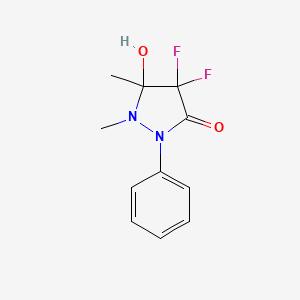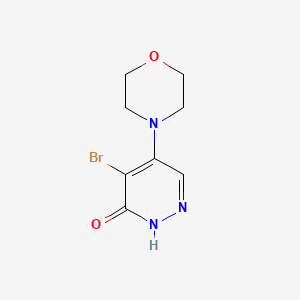
(2-Methoxy-6-methylpyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-6-methylpyrimidin-4-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of (2-Methoxy-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-methoxy-6-methylpyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as methanol, and the product is isolated through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2-Methoxy-6-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-6-methylpyrimidin-4-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Methoxy-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(2-Methoxy-6-methylpyrimidin-4-yl)methanol can be compared with other similar compounds such as:
(4-Methoxy-pyridin-2-yl)methanol: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-4-methylpyridine: This compound has an amino group instead of a methoxy group and is used in similar applications.
6-Bromo-2-chloropyridin-3-ol: This compound has halogen substituents and is used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63235-15-4 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(2-methoxy-6-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-10)9-7(8-5)11-2/h3,10H,4H2,1-2H3 |
InChI-Schlüssel |
HICYUCBAODNNKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


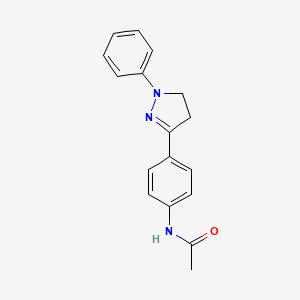
![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
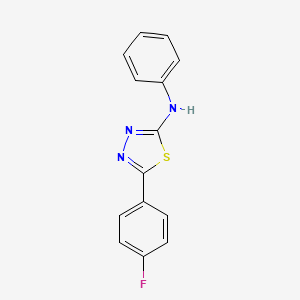
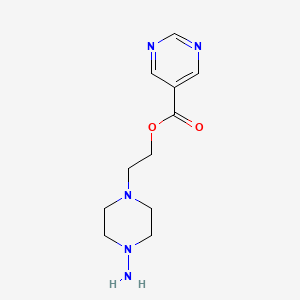
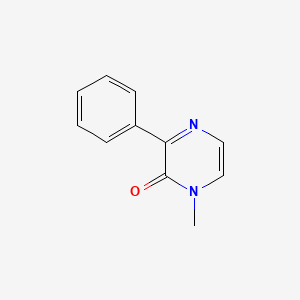
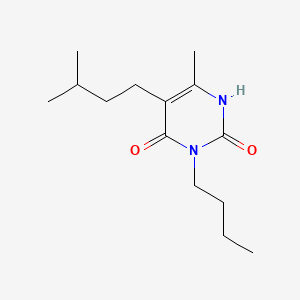
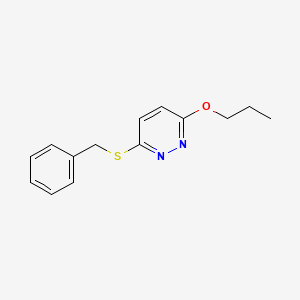
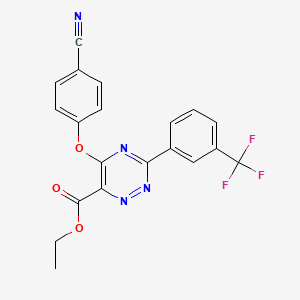
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
